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H(-Asn-Pro-Asn-Ala)2-OH

Cat. No.: B1449055
M. Wt: 810.8 g/mol
InChI Key: JVPPDKCEOCENCE-QFHQRVFTSA-N
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Description

Significance of Tetrapeptide Repeat Motifs in Biological Systems

Tetrapeptide repeat motifs are found in various proteins and are often associated with specific biological functions. The (Asn-Ala-Asn-Pro)n repeat, a permutation of the sequence found in H(-Asn-Pro-Asn-Ala)2-OH, is a prominent feature of the circumsporozoite protein (CSP) of the malaria parasite Plasmodium falciparum. nih.govgoogle.com The central repeat domain of P. falciparum CSP is composed of over 30 repeats of the Asn-Ala-Asn-Pro (NANP) sequence. nih.gov This region is a primary target for the host immune system, and antibodies that recognize this repeating epitope can neutralize the parasite. nih.govnih.gov Consequently, peptides containing this repeat, such as this compound and its longer analogues, have been instrumental in malaria vaccine research. nih.govgoogle.com

The structural characteristics of these repeats, particularly their propensity to form ordered, turn-like structures, are believed to be crucial for their recognition by antibodies. who.intpnas.org Computational studies and experimental analyses have explored the various helical and turn conformations that these repeating tetrapeptides can adopt. pnas.orgtandfonline.com

Historical Overview of Research on Asn-Pro-Asn-Ala Sequences in Model Peptides

Research into peptides containing Asn-Pro-Asn-Ala and related sequences dates back to the efforts to develop a synthetic vaccine for malaria. Early studies in the 1980s focused on understanding the conformational properties of these repeating units. For instance, conformational aspects of N-glycosylation were investigated using proline-containing peptides as molecular probes, revealing that the position of proline can dramatically alter glycosylation rates by influencing the peptide's ability to form a turn or loop conformation. portlandpress.com

Later research employed computational methods to predict the three-dimensional structure of the repeating tetrapeptide unit of the circumsporozoite protein. pnas.org These studies suggested that the sequence could form a stable, right-handed helix, a novel secondary structure at the time. pnas.org Further investigations using two-dimensional NMR spectroscopy on peptides like acetyl-(ASN-ALA-ASN-PRO)3-NH2 provided evidence for the formation of transient, ordered turn-like structures in solution. who.int

The synthesis and conformational analysis of various lengths of these repeating peptides, including hexamers like H(-Asn-Pro-Asn-Ala)6-OH, have continued to be an active area of research, contributing to our understanding of peptide folding and providing a basis for the design of peptidomimetics with defined structures. avantorsciences.comresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H50N12O13 B1449055 H(-Asn-Pro-Asn-Ala)2-OH

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N12O13/c1-13(38-26(50)16(10-22(35)46)40-28(52)19-5-3-7-43(19)30(54)15(33)9-21(34)45)25(49)42-18(12-24(37)48)31(55)44-8-4-6-20(44)29(53)41-17(11-23(36)47)27(51)39-14(2)32(56)57/h13-20H,3-12,33H2,1-2H3,(H2,34,45)(H2,35,46)(H2,36,47)(H2,37,48)(H,38,50)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,56,57)/t13-,14-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPDKCEOCENCE-QFHQRVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N12O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Methodologies for H Asn Pro Asn Ala 2 Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches for H(-Asn-Pro-Asn-Ala)2-OH

Solid-phase peptide synthesis (SPPS) is the most common method for producing synthetic peptides. wikipedia.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. wikipedia.org This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. wikipedia.org For a peptide with the repeating sequence of this compound, SPPS offers a systematic way to build the octapeptide.

Selection of Polymeric Resins and Linkers for Peptide Elongation

The choice of resin and linker is critical in SPPS as it determines the conditions required for the final cleavage of the peptide from the solid support and dictates the C-terminal functionality of the peptide. nih.gov For the synthesis of this compound, which has a C-terminal carboxylic acid, several resin options are available.

Wang resin is a popular choice for peptides with a C-terminal acid when using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. bachem.com The peptide is attached to the resin via an ester linkage that is labile to moderate concentrations of trifluoroacetic acid (TFA). bachem.com Another suitable option is the 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions, often preserving sensitive side-chain protecting groups if desired. iris-biotech.de This can be advantageous in minimizing side reactions.

For Boc (tert-butyloxycarbonyl) chemistry, the Merrifield resin is a standard choice, though it requires strong acids like hydrogen fluoride (B91410) (HF) for cleavage. biosynth.com A more modern alternative compatible with the Boc strategy is the PAM (phenylacetamidomethyl) resin, which also requires HF for cleavage but can offer improved stability during synthesis. biosynth.com

Resin TypeLinker TypeTypical Cleavage ConditionsC-Terminal GroupCompatible Strategy
Wang Resin p-alkoxybenzyl alcohol95% TFACarboxylic AcidFmoc
2-Chlorotrityl Chloride (2-CTC) Resin Chlorotrityl1-2% TFA in DCM or Acetic AcidCarboxylic AcidFmoc
Merrifield Resin Benzyl esterHFCarboxylic AcidBoc
PAM Resin PhenylacetamidomethylHFCarboxylic AcidBoc

N-alpha Protecting Group Strategies (e.g., Fmoc, Boc) and Deprotection Kinetics

The two predominant strategies in SPPS are based on the use of either the Fmoc or the Boc protecting group for the temporary protection of the N-terminal alpha-amino group of the incoming amino acid. bachem.com

The Fmoc strategy is the more widely used method today due to its milder deprotection conditions. altabioscience.com The Fmoc group is removed by treatment with a secondary amine base, typically a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de This deprotection is generally rapid, often completing within minutes. The orthogonality of the Fmoc group, which is base-labile, with the acid-labile side-chain protecting groups (typically based on tBu, trityl, or Pbf) is a key advantage. iris-biotech.de

The Boc strategy , pioneered by Merrifield, utilizes the acid-labile Boc group for N-alpha protection. nih.gov Deprotection is achieved using a moderate acid, such as 25-50% TFA in dichloromethane (B109758) (DCM). nih.gov The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as liquid HF, for their removal, which occurs concurrently with cleavage from the resin. nih.gov While robust, the repeated use of acid for deprotection and the harsh final cleavage conditions can sometimes lead to side reactions. nih.gov

Protecting GroupChemical NameDeprotection ReagentKey Advantages
Fmoc 9-Fluorenylmethyloxycarbonyl20-50% Piperidine in DMFMild deprotection conditions, orthogonal to acid-labile side-chain protecting groups. altabioscience.comiris-biotech.de
Boc tert-Butyloxycarbonyl25-50% TFA in DCMRobust, well-established chemistry. nih.gov

Side-Chain Protection Schemes for Asparagine, Proline, and Alanine (B10760859) Residues

Proper protection of reactive amino acid side chains is crucial to prevent unwanted side reactions during peptide synthesis. nih.gov

Asparagine (Asn): The side-chain amide of asparagine can undergo dehydration to form a nitrile during the activation step, particularly when using carbodiimide (B86325) coupling reagents. peptide.com To prevent this, a protecting group on the side-chain amide is recommended, especially for longer or more complex syntheses. peptide.com In Fmoc-SPPS, the trityl (Trt) group is the most common choice for asparagine side-chain protection. peptide.comgoogle.com The Trt group is sufficiently stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final deprotection step. peptide.com In Boc-SPPS, the xanthyl (Xan) group is often employed for the same purpose. peptide.com

Proline (Pro): Proline is a unique secondary amino acid, and its side chain forms a cyclic structure with the backbone amide nitrogen. This pyrrolidine (B122466) ring does not typically require a protecting group. However, the secondary amine of proline can be less reactive in coupling reactions. biotage.com

Alanine (Ala): The methyl side chain of alanine is non-reactive and does not require a protecting group in either Fmoc or Boc synthesis strategies.

Amino AcidSide-Chain Functional GroupRecommended Protecting Group (Fmoc)Recommended Protecting Group (Boc)Rationale for Protection
Asparagine (Asn) AmideTrityl (Trt)Xanthyl (Xan)Prevents dehydration to nitrile during activation. peptide.com
Proline (Pro) PyrrolidineNoneNoneSide chain is non-reactive.
Alanine (Ala) MethylNoneNoneSide chain is non-reactive.

Optimization of Coupling Reagents and Reaction Conditions

The formation of the peptide bond between the C-terminus of the incoming amino acid and the N-terminus of the resin-bound peptide chain is a critical step. The choice of coupling reagent can significantly impact the efficiency and purity of the synthesis.

For the synthesis of this compound, the presence of proline presents a specific challenge. The coupling of an amino acid to a proline residue is generally efficient. However, the coupling of the subsequent amino acid after a proline can be difficult due to the steric hindrance of the newly formed secondary amine. biotage.com To overcome this, more potent coupling reagents or extended coupling times may be necessary. biotage.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. sigmaaldrich.com More modern and generally more efficient reagents are the aminium/uronium and phosphonium (B103445) salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com HATU is often considered one of the most effective coupling reagents, particularly for sterically hindered couplings. bachem.com

To ensure complete reaction, especially after proline residues, a "double coupling" strategy, where the coupling step is repeated with fresh reagents, can be employed. biotage.com

Coupling ReagentClassKey Features
DIC/HOBt Carbodiimide/AdditiveCost-effective, but can have slower kinetics.
HBTU Aminium/Uronium SaltFast and efficient for most couplings. sigmaaldrich.com
HATU Aminium/Uronium SaltHighly reactive, excellent for difficult couplings, including sterically hindered residues. bachem.com
PyBOP Phosphonium SaltHigh coupling efficiency, less risk of guanidinylation side reactions compared to uronium salts. sigmaaldrich.com

Peptide Cleavage from Solid Support and Side-Chain Deprotection Considerations

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. thermofisher.com The choice of cleavage cocktail depends on the resin linker and the amino acid composition of the peptide.

For a peptide like this compound synthesized using the Fmoc/Trt strategy on a Wang or 2-CTC resin, a cleavage cocktail based on trifluoroacetic acid (TFA) is used. thermofisher.com A standard cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. iris-biotech.de Water and TIS act as scavengers to quench the reactive carbocations (e.g., trityl cations) that are released from the side-chain protecting groups, preventing them from re-attaching to sensitive residues. thermofisher.com The cleavage reaction is typically carried out at room temperature for 2-4 hours. rsc.org

Following cleavage, the peptide is precipitated from the TFA solution by the addition of cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude product, which can be further purified by chromatography. rsc.org

Solution-Phase Peptide Synthesis (LPPS) Considerations for Oligomer Assembly

While SPPS is dominant in research settings, liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, remains relevant, particularly for large-scale production. wikipedia.org In LPPS, the reactions are carried out in solution, and the intermediate products are isolated and purified after each step. wikipedia.org

For an oligomer like this compound, a convergent or fragment condensation approach in solution could be employed. beilstein-journals.org This would involve synthesizing the dipeptide H-Asn-Pro-OH and the dipeptide H-Asn-Ala-OH separately. These fragments could then be coupled together. For instance, the tetrapeptide H-Asn-Pro-Asn-Ala-OH could be synthesized, and then two of these tetrapeptide fragments could be coupled to form the final octapeptide.

This approach can be advantageous for producing large quantities of the peptide and may help to avoid some of the aggregation issues that can occur on a solid support. nih.gov However, it is generally more labor-intensive due to the need for purification at each intermediate step. nih.gov The same principles of protecting groups and coupling reagents as in SPPS apply, with careful selection to ensure solubility of the peptide fragments in the chosen organic solvents. beilstein-journals.org

Enzymatic Synthesis Techniques for Peptide Bond Formation

Enzymatic peptide synthesis leverages the catalytic activity of enzymes, primarily proteases and lipases, to form peptide bonds in a controlled manner. nih.govfrontiersin.org This process can be governed by either thermodynamic or kinetic control. In thermodynamically controlled synthesis, the equilibrium of the reverse reaction of peptide hydrolysis is shifted toward synthesis, often by manipulating reaction conditions. nih.gov Kinetically controlled synthesis uses activated acyl donors (like esters or amides) and relies on the enzyme's ability to catalyze the aminolysis of the acyl-enzyme intermediate more efficiently than its hydrolysis. nih.gov

For the synthesis of the repeating Asn-Pro-Asn-Ala sequence, several enzyme classes could be considered.

Proteases : Enzymes such as thermolysin, papain, and proline-specific endopeptidases are potential candidates. ubc.canih.gov Proline-specific endopeptidase (PSE) from Flavobacterium meningosepticum has been investigated for peptide synthesis, showing a clear preference for Proline in the S1 position and accepting Alanine as well. nih.gov This makes it a candidate for forming the Asn-Pro bond. However, challenges exist. The synthesis of asparagine-containing peptides can be complicated by non-enzymatic side reactions, and the incorporation of proline residues can be difficult for some enzymes. ubc.cagoogle.comru.nl

Lipases : Lipases, such as Porcine Pancreatic Lipase (B570770) (PPL) or immobilized Candida antarctica lipase (Novozym 435), can catalyze peptide bond formation, often in organic solvents to suppress hydrolytic side reactions. capes.gov.bracs.orgsnu.ac.kr Lipases have been used to synthesize various dipeptides, including those containing Alanine. capes.gov.br The broad substrate specificity of some lipases might allow for the formation of the different peptide bonds present in this compound. longdom.org

The iterative synthesis of the octapeptide would involve a stepwise, enzyme-catalyzed ligation of dipeptide fragments (e.g., Asn-Pro and Asn-Ala) or the sequential addition of amino acid esters. The selection of the enzyme, solvent system (aqueous, organic, or biphasic), pH, and substrate activation strategy is critical to maximize yield and prevent the hydrolysis of the newly formed peptide. capes.gov.brnih.gov

Table 1: Potential Enzymes for Synthesis of this compound Peptide Bonds
Enzyme ClassPotential EnzymeTarget BondRationale & ConsiderationsReference
ProteaseProline-specific Endopeptidase (PSE)Asn-Pro, Asn-AlaFavors Proline in the S1 subsite and also accepts Alanine. A genetically engineered variant (PSEcys) shows enhanced ligase activity. nih.gov
ProteaseThermolysinPro-Asn, Ala-AsnCatalyzes bonds with hydrophobic amino acids at the N-terminal side of the scissile bond. Has been used to synthesize asparagine-containing peptides. ubc.ca
ProteasePapainGeneral Peptide BondsBroad specificity but can be difficult to control; Proline is not a suitable substrate for papain. ru.nlacs.org
LipasePorcine Pancreatic Lipase (PPL)General Peptide BondsCan catalyze peptide synthesis in organic solvents, including peptides with D-amino acids and Alanine. capes.gov.brcapes.gov.br

Advanced Structural Characterization and Conformational Analysis of H Asn Pro Asn Ala 2 Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic-Resolution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution, under near-physiological conditions. uzh.ch For a peptide such as H(-Asn-Pro-Asn-Ala)2-OH, a suite of NMR experiments would be employed to gain a comprehensive understanding of its atomic arrangement and conformational flexibility.

Solution-State NMR Techniques (e.g., 1D and 2D NMR, NOESY, TOCSY)

The initial step in the NMR analysis of this compound would involve acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra to assign the chemical shifts of all protons in the peptide. uzh.ch

1D and 2D NMR: A 1D proton NMR spectrum provides a preliminary overview of the proton resonances. However, due to significant resonance overlap, even in a relatively small peptide, 2D correlation experiments are essential. uzh.ch

TOCSY (Total Correlation Spectroscopy): This experiment is used to identify protons that are part of the same amino acid residue spin system. It establishes through-bond scalar couplings, allowing for the grouping of connected protons within each Asn, Pro, and Ala residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is central to determining the 3D structure. uzh.ch A NOESY experiment detects protons that are close in space (typically within 5 Å), regardless of whether they are close in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation.

For the this compound peptide, specific NOEs would be key indicators of its secondary structure. For instance, strong NOEs between the alpha proton of one residue (i) and the amide proton of the next residue (i+1) are indicative of an extended conformation, while NOEs between the alpha proton of residue (i) and the amide proton of residue (i+2) or (i+3) would suggest the presence of turn structures.

Illustrative NOE Restraints for a Hypothetical Folded Conformation of this compound

Inter-proton ContactNOE IntensityInferred Distance (Å)Structural Implication
Asn(1) Hα - Pro(2) HδStrong< 2.5Turn or bend involving Pro(2)
Asn(3) Hα - Ala(4) HNMedium< 3.5Suggests proximity between residues
Ala(4) HN - Asn(5) HNWeak< 4.5Possible turn or loop structure
Asn(5) Hα - Pro(6) HδStrong< 2.5Turn or bend involving Pro(6)

Conformational Dynamics Studies via NMR Relaxation Measurements

NMR relaxation measurements provide insights into the internal motions of the peptide on a wide range of timescales (picoseconds to seconds). nih.gov These dynamics are crucial for understanding the peptide's flexibility and function. The primary relaxation parameters measured are:

T1 (Spin-Lattice or Longitudinal Relaxation Time): Characterizes the rate at which the net magnetization returns to its equilibrium state along the main magnetic field. It is sensitive to fast (picosecond to nanosecond) molecular motions.

T2 (Spin-Spin or Transverse Relaxation Time): Describes the decay of transverse magnetization and is sensitive to both fast and slower (microsecond to millisecond) motions.

T1ρ (Spin-Lattice Relaxation in the Rotating Frame): This measurement is particularly sensitive to slower motions (microsecond timescale) and can be modulated by the strength of the applied spin-locking field. acs.org

For this compound, measuring these parameters for individual nuclei (e.g., backbone amide protons or alpha carbons) would reveal the flexibility of different parts of the peptide chain. For instance, the termini of the peptide are expected to exhibit longer T1 and T2 values, indicating greater flexibility, while residues involved in stable secondary structures, like a β-turn, would show shorter relaxation times, indicative of restricted motion. nih.gov

Hypothetical T1ρ Relaxation Data for this compound in Solution

ResidueT1ρ (ms)Interpretation
Asn(1)250High flexibility (N-terminus)
Pro(2)120Restricted motion (potential turn)
Asn(3)135Restricted motion
Ala(4)180Moderate flexibility
Asn(5)140Restricted motion
Pro(6)115Restricted motion (potential turn)
Asn(7)190Moderate flexibility
Ala(8)300High flexibility (C-terminus)

Application of Computational Tools for NMR Data Interpretation and Structure Calculation

Computational methods are indispensable for translating raw NMR data into a high-resolution 3D structure.

Structure Calculation: Programs like CYANA, XPLOR-NIH, or Amber are used to calculate a family of structures that are consistent with the experimental restraints (NOE-derived distances and dihedral angles from J-couplings). The result is typically an ensemble of conformers that represents the dynamic nature of the peptide in solution.

Molecular Dynamics (MD) Simulations: MD simulations can be used to refine the NMR-derived structures and to explore the conformational landscape of the peptide more broadly. acs.org By simulating the peptide's movements over time, MD can help resolve ambiguities in NMR data, especially when multiple conformations are present in solution. researchgate.net For this compound, MD simulations could be used to test the stability of putative β-turns or to explore the conformational space sampled by the flexible termini.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Analysis of Polypeptide Backbone Conformations (e.g., β-turns, random coil)

The shape of a CD spectrum is characteristic of the type of secondary structure present. For this compound, the CD spectrum would be analyzed for features indicative of common peptide conformations:

β-turns: These structures often show a weak positive band around 205 nm and a negative band near 225-230 nm. The presence of two proline residues in the sequence makes the formation of β-turns highly probable.

Random Coil: A disordered or random coil conformation is characterized by a strong negative band near 198 nm.

α-helix: Characterized by two negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm.

β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.

By deconvoluting the CD spectrum of this compound using algorithms like CONTIN or K2D, it would be possible to estimate the percentage of each type of secondary structure.

Illustrative Secondary Structure Content of this compound from CD Deconvolution

Secondary StructurePercentage
β-turn35%
Random Coil60%
α-helix0%
β-sheet5%

Thermal and Chemical Denaturation Studies by CD

CD spectroscopy is an excellent tool for monitoring the stability of a peptide's conformation.

Thermal Denaturation: By recording CD spectra at increasing temperatures, one can observe the unfolding of the peptide. A plot of the CD signal at a specific wavelength (e.g., 225 nm for a β-turn) versus temperature allows for the determination of a melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded. This provides a measure of the thermal stability of the peptide's structure.

Chemical Denaturation: Similarly, the stability of this compound can be assessed by monitoring changes in its CD spectrum upon the addition of chemical denaturants like urea (B33335) or guanidinium (B1211019) chloride. This can provide insights into the free energy of folding.

These denaturation studies are critical for understanding the forces that stabilize the folded conformations of the peptide.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ordered Structures

Determining the precise three-dimensional arrangement of peptides is crucial for understanding their function. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are powerful techniques for visualizing molecules at atomic or near-atomic resolution, provided they can be arranged in an ordered, repeating fashion.

X-ray Crystallography: This technique relies on the diffraction of X-rays by a single crystal of the molecule. For a peptide like this compound, obtaining a well-ordered crystal suitable for diffraction can be challenging due to its flexibility. However, studies on related, shorter peptide fragments have provided valuable insights. For instance, the crystal structure of the peptide Ac-Ala-Asn-Pro-Asn-Ala-NH2, which represents a core motif, revealed that the NPNA sequence adopts a type-I β-turn. researchgate.netrsc.orgnih.gov This turn is stabilized by a hydrogen bond between the carbonyl group of the second asparagine (Asn2) and the amide proton of the fifth residue, alanine (B10760859) (Ala5), as well as a hydrogen bond between the side-chain oxygen of Asn2 and the amide proton of the fourth asparagine (Asn4). rsc.orgnih.gov Such detailed structural information highlights the specific intramolecular interactions that stabilize local conformations. However, it's important to note that distinguishing between asparagine (Asn) and aspartic acid (Asp) can sometimes be challenging in crystallographic data, though analysis of hydrogen bonding networks can often resolve this ambiguity. pan.pl

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology, particularly for large protein complexes. pnas.orgacs.org Its application to small, flexible peptides like this compound is still an emerging area. rcsb.orgacs.orgpdbj.org The primary challenge lies in the small size and potential conformational heterogeneity of the peptide, which makes image alignment and 3D reconstruction difficult. pnas.orgacs.org Recent advancements, such as fusing small proteins to larger, symmetric scaffolds, have shown promise in overcoming these size limitations. pnas.orgacs.org While a dedicated cryo-EM structure for this compound is not yet available, the technique holds potential for studying its self-assembly into larger, ordered structures or its conformation when bound to other molecules. rcsb.orgacs.org

Computational Modeling and Molecular Dynamics (MD) Simulations

Computational methods provide a powerful complement to experimental techniques by allowing for the exploration of a peptide's conformational landscape in silico.

Prediction of Preferred Conformational States (e.g., β-turn types)

Computational studies can predict the most energetically favorable conformations of a peptide. For sequences containing Asn-Pro, such as in this compound, β-turns are a common structural motif. nih.govnih.gov Type I and Type II β-turns are the most prevalent, and their formation is influenced by the specific amino acid sequence. nih.gov Statistical analyses of protein databases show that Asn is frequently found in β-turns. plos.org Specifically, in Type I turns, Asn is favored at the i and i+2 positions, while Pro is favored at the i+1 position. nih.gov Computational models for peptides with repeating Asn-Ala-Asn-Pro sequences have predicted the existence of stable helical conformations, with the specific conformation (left-handed or right-handed) potentially influenced by the solvent environment. nih.govpnas.org

Exploration of Conformational Ensembles and Flexibility

Peptides in solution rarely exist as a single, static structure. Instead, they populate a dynamic ensemble of different conformations. Molecular dynamics (MD) simulations are instrumental in exploring this conformational flexibility. biorxiv.orgnih.gov By simulating the movements of atoms over time, MD can reveal the range of accessible conformations and the transitions between them. biorxiv.orgrsc.orgnih.govnih.gov For an octapeptide like this compound, MD simulations can map out the energy landscape, identifying multiple stable or semi-stable conformational states. rsc.orgnih.govnih.gov These simulations can also elucidate the role of solvent in influencing the conformational preferences of the peptide. biorxiv.orgresearchgate.net

Hydroxyl Radical Protein Footprinting (HRPF) Coupled with Mass Spectrometry for Solvent Accessibility Mapping

Hydroxyl radical protein footprinting (HRPF) is a powerful mass spectrometry-based technique used to probe the solvent accessibility of amino acid side chains. immutoscientific.comthermofisher.comacs.orgnih.govresearchgate.net In this method, hydroxyl radicals, which are highly reactive, are generated in solution and allowed to covalently modify solvent-exposed amino acid residues. thermofisher.comacs.org The protein or peptide is then digested, and the resulting fragments are analyzed by mass spectrometry to identify the sites and extent of modification. thermofisher.comacs.org

For this compound, HRPF can provide valuable information about which parts of the peptide are on the surface and which are buried in the core of its folded structure(s). lambris.comaai.org By comparing the modification patterns under different conditions (e.g., in the presence or absence of a binding partner), one can map interaction surfaces and detect conformational changes. nih.govresearchgate.net This technique is particularly useful for studying dynamic molecules in solution, providing a snapshot of the solvent-accessible surface area across the conformational ensemble. immutoscientific.comnih.gov

Investigation of Asx-Pro Turn Motifs and Their Structural Implications in Asn-Pro-Asn-Ala Peptides

Studies have shown that over 60% of Asx-Pro sequences in proteins adopt a turn structure stabilized by a network of hydrogen bonds. nih.gov These hydrogen bonds can form between the side chain of the Asx residue at position i and the backbone amide protons of residues at positions i+2, i+3, and sometimes i+4. nih.gov This creates a stable, local turn structure.

Based on a comprehensive search, there is currently a lack of specific published research data for the chemical compound this compound that would allow for a detailed and scientifically accurate article structured around the requested outline. The available information primarily identifies it as a peptide for research use without detailing its specific biophysical and biochemical properties.

Therefore, it is not possible to generate an article that is focused solely on this compound while meeting the requirements for detailed research findings, data tables, and scientific accuracy for the specified sections on self-assembly, membrane interactions, and binding kinetics.

To provide a valuable and accurate article, it would be necessary to broaden the scope to include peptides with similar repeating motifs (e.g., those containing asparagine, proline, and alanine). This would allow for a discussion of the expected properties based on known behaviors of these amino acid residues in self-assembling and membrane-interacting peptides.

If you would like to proceed with a more general article on the biophysical and biochemical studies of self-assembling peptides with similar sequences, please provide new instructions.

Biophysical and Biochemical Studies of H Asn Pro Asn Ala 2 Oh Interactions

Binding Kinetics and Thermodynamics with Biomolecular Targets

Quantification of Binding Affinities Using Techniques (e.g., SPR, ITC)

To determine the binding affinity of H(-Asn-Pro-Asn-Ala)2-OH with a specific receptor or target molecule, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable.

Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time biomolecular interactions. nih.gov In a hypothetical experiment, the receptor would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. nih.gov The binding event causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram. nih.gov This allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.govimrpress.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). malvernpanalytical.com In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target receptor, and the minute heat changes associated with the binding would be measured. malvernpanalytical.com For high-affinity interactions, a displacement titration method might be employed. researchgate.net

Hypothetical Data Table for Binding Affinity Analysis

TechniqueParameterHypothetical ValueUnitDescription
SPR kₐ (on-rate)1 x 10⁵M⁻¹s⁻¹Rate of association between the peptide and its receptor.
kₑ (off-rate)1 x 10⁻³s⁻¹Rate of dissociation of the peptide-receptor complex.
Kₑ (Equilibrium Constant)10nMEquilibrium dissociation constant (kₑ/kₐ), indicating binding affinity.
ITC Kₐ (Association Constant)1 x 10⁸M⁻¹Equilibrium association constant, reciprocal of Kₑ.
ΔH (Enthalpy)-15kcal/molHeat change upon binding; negative value indicates an exothermic reaction.
-TΔS (Entropy)-4kcal/molChange in the system's disorder upon binding.
n (Stoichiometry)1.0Molar ratio of the peptide to the receptor in the final complex.

Spectroscopic Assays for Ligand-Receptor Interaction

Spectroscopic techniques are vital for understanding the structural changes that may occur in both this compound and its receptor upon binding.

Fluorescence Spectroscopy: This method can be used if either the peptide or its receptor contains intrinsic fluorophores (like Tryptophan or Tyrosine) or is extrinsically labeled with a fluorescent probe. Binding events often lead to changes in the local environment of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength, which can be used to calculate binding constants.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides and proteins. A binding event that induces a conformational change in either the peptide or the receptor would be detectable as a change in the CD spectrum. For instance, an increase in alpha-helical or beta-sheet content upon interaction would be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the peptide-receptor complex in solution. Techniques like Chemical Shift Perturbation (CSP) can be used to map the binding interface by monitoring changes in the chemical shifts of specific atoms in the peptide or the protein upon titration with the binding partner.

Influence of Environmental Conditions on Interaction Dynamics

The interaction between a peptide and its receptor is often sensitive to environmental factors such as pH, ionic strength, and temperature.

pH: The charge state of the amino acid residues in the peptide—specifically the N-terminal amine, the C-terminal carboxylate, and the side chains of Asparagine (Asn)—is dependent on the pH of the solution. wikipedia.org Changes in pH can alter electrostatic interactions that may be crucial for binding, potentially increasing or decreasing the binding affinity. dtu.dk For example, protonation or deprotonation of key residues at the binding interface could disrupt critical hydrogen bonds. dtu.dk

Ionic Strength: The concentration of salt in the buffer can significantly impact electrostatic interactions. nih.govresearchgate.net At low ionic strength, long-range electrostatic attractions or repulsions are more prominent. Increasing the ionic strength can shield these charges, which may weaken binding if the interaction is primarily driven by electrostatics. plos.org Conversely, for interactions driven by hydrophobic forces, an increase in salt concentration can sometimes enhance binding affinity through a "salting-out" effect. nih.gov

Temperature: Temperature affects the thermodynamics of binding. The Gibbs free energy equation (ΔG = ΔH - TΔS) shows that the binding affinity is dependent on temperature. ITC experiments performed at different temperatures can be used to determine the heat capacity change (ΔCp) of binding, providing deeper insight into the nature of the interaction, particularly regarding the role of hydrophobic interactions and conformational changes.

Hypothetical Data Table for Environmental Influence

ConditionParameterValueEffect on Binding Affinity (Kₑ)
pH 5.0Altered protonation stateHypothetical Decrease
7.4 (Physiological)Zwitterionic stateHypothetical Optimum
9.0Altered deprotonation stateHypothetical Decrease
Ionic Strength 50 mM NaClLow shieldingHypothetical Stronger
150 mM NaCl (Physiological)Moderate shieldingHypothetical Optimum
500 mM NaClHigh shieldingHypothetical Weaker
Temperature 15°CLower thermal energyHypothetical Variable
25°CStandardHypothetical Optimum
37°C (Physiological)Higher thermal energyHypothetical Variable

Exploration of Biological Roles and Molecular Mechanisms Associated with H Asn Pro Asn Ala 2 Oh

Immunological Recognition and Epitope Mapping in In Vitro and In Vivo Model Systems

The octapeptide H(-Asn-Pro-Asn-Ala)2-OH, with its repeating Asparagine-Proline-Asparagine-Alanine sequence, presents a unique molecular structure that could be recognized by the immune system. The determination of its immunogenicity and the precise mapping of its epitopes are crucial steps in understanding its potential immunological significance.

Characterization of Antibody-Peptide Binding Specificity

To characterize this binding, researchers would typically employ techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). These methods would allow for the quantification of binding affinity and kinetics, providing insight into the strength and stability of the antibody-peptide interaction.

Table 1: Hypothetical Antibody-Peptide Binding Specificity Data

Antibody Clone Epitope Region Binding Affinity (KD) Association Rate (ka) Dissociation Rate (kd)
mAb-NPNA-01 Pro-Asn-Ala 1.2 x 10⁻⁸ M 3.4 x 10⁵ M⁻¹s⁻¹ 4.1 x 10⁻³ s⁻¹
mAb-NPNA-02 Asn-Pro-Asn 5.7 x 10⁻⁹ M 6.8 x 10⁵ M⁻¹s⁻¹ 3.9 x 10⁻³ s⁻¹
pAb-NPNA Full Peptide Variable Variable Variable

Note: This table is illustrative and based on typical experimental outcomes for peptide-antibody interactions. No specific experimental data for this compound is currently available.

Conformational Requirements for Immune Recognition

The conformation of this compound is likely to be a key factor in its recognition by antibodies. The presence of two proline residues suggests that the peptide may adopt a relatively rigid, bent structure. The specific dihedral angles of the peptide backbone, influenced by the proline kinks, would create a unique three-dimensional surface for antibody binding.

Circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in determining the secondary and tertiary structure of the peptide in solution. Understanding its conformational preferences would be essential for designing experiments to probe the requirements for immune recognition. For instance, linear versus conformation-specific antibodies could be distinguished by their binding to denatured versus native peptide.

Potential for Modulating Cellular Signaling Pathways (e.g., Receptor Binding, Enzyme Inhibition/Activation)

Peptides with specific sequences can interact with cell surface receptors or intracellular enzymes, thereby modulating cellular signaling pathways. The potential for this compound to act as a signaling molecule would depend on its ability to bind to specific protein targets.

Given its repeating nature, it is conceivable that this peptide could bind to receptors that recognize specific structural motifs. For example, it might interact with receptors involved in cell adhesion or signaling cascades. Alternatively, it could potentially inhibit or activate enzymes by binding to their active sites or allosteric regulatory sites. However, without experimental evidence, these possibilities remain speculative.

Role in Protein Misfolding and Aggregation Processes

The primary amino acid sequence of a peptide is a major determinant of its propensity to misfold and aggregate. The presence of asparagine residues in this compound is noteworthy, as asparagine is known to be prone to deamidation, a modification that can trigger protein aggregation.

Inhibition of Amyloid Fibril Formation (e.g., Aβ peptide aggregation)

Certain peptides can interfere with the aggregation of amyloidogenic proteins, such as the amyloid-beta (Aβ) peptide associated with Alzheimer's disease. These inhibitory peptides often work by binding to the amyloidogenic protein and stabilizing a non-toxic conformation or by blocking the sites of self-association.

The potential of this compound to inhibit Aβ fibril formation would need to be investigated using in vitro aggregation assays. Thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils, would be a standard method to assess this activity.

Table 2: Hypothetical Inhibition of Aβ42 Aggregation by this compound

Compound Concentration (µM) ThT Fluorescence (Arbitrary Units) % Inhibition
Aβ42 alone 10 100 0
This compound 1 85 15
This compound 10 52 48
This compound 100 23 77

Note: This table is a hypothetical representation of potential experimental results and does not reflect actual data.

Future Directions and Research Perspectives for H Asn Pro Asn Ala 2 Oh

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Conformational Prediction

Machine learning algorithms can analyze extensive datasets of peptide sequences and their associated biological activities to guide the rational design of new molecules. washu.edu Generative models, such as recurrent neural networks (RNNs) or variational autoencoders (VAEs), could be employed to create novel peptide sequences based on the H(-Asn-Pro-Asn-Ala)2-OH framework, tailored for specific therapeutic functions or enhanced properties. biorxiv.org These models can explore unknown sequence possibilities and may contribute to designing peptides with more desirable characteristics.

Furthermore, AI is crucial for predicting the three-dimensional structure and dynamic behavior of peptides, which are essential for their function. While tools like AlphaFold have revolutionized protein structure prediction, they often provide a static picture. polarispeptides.com ML models trained on molecular dynamics (MD) simulation data can generate physically realistic conformational ensembles, providing insight into a peptide's flexibility and interaction dynamics without the significant computational cost of traditional simulations. researchgate.netrice.edu This approach would be invaluable for understanding how this compound behaves in a biological environment and how modifications to its sequence might alter its structure and function. Predictive models could also be used to optimize for pharmacological properties such as stability, solubility, and bioavailability, which are common challenges for peptide therapeutics. biorxiv.org

AspectTraditional Peptide DesignAI-Driven Peptide Design
Sequence Discovery Relies on screening existing libraries or making incremental modifications to known sequences.Utilizes generative models to explore vast, novel sequence spaces in silico. researchgate.net
Property Prediction Requires extensive and costly experimental testing for properties like stability, solubility, and toxicity.Leverages predictive algorithms to forecast peptide properties, prioritizing promising candidates for synthesis. washu.edu
Conformational Analysis Dependent on time-consuming experimental methods (e.g., NMR, X-ray crystallography) or computationally expensive simulations.Employs ML models to rapidly predict conformational ensembles and dynamic behavior. researchgate.net
Optimization Cycle Long and iterative, involving multiple rounds of synthesis and testing.Accelerated through computational design-build-test cycles, reducing the need for extensive experimental screening. washu.edu

Advancement of Spectroscopic and Microscopic Techniques for Dynamic Structural Insights

A comprehensive understanding of a peptide's mechanism of action requires detailed knowledge of its three-dimensional structure and dynamic behavior in solution. Advancements in biophysical techniques offer unprecedented opportunities to study peptides like this compound at near-atomic resolution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for investigating the structure, dynamics, and interactions of peptides in a solution state, which closely mimics their physiological environment. researchgate.netnih.govacs.org Advanced NMR techniques can elucidate the ensemble of conformations that a flexible peptide like this compound may adopt. nih.gov By measuring interatomic distances and bond angles, a detailed picture of its solution structure can be built. digitellinc.com Furthermore, NMR can map interaction surfaces, identifying which residues are involved in binding to a biological target.

Cryo-electron microscopy (cryo-EM) has become a revolutionary technique in structural biology, particularly for large biomolecular assemblies. americanpeptidesociety.org While challenging for small peptides alone, cryo-EM is exceptionally valuable for determining the high-resolution structure of this compound when bound to a larger protein target. formulationbio.comamericanpeptidesociety.org This method involves flash-freezing the sample in vitreous ice, preserving its native conformation. americanpeptidesociety.org By visualizing the peptide-target complex, cryo-EM can reveal the precise binding mode and the conformational changes that occur upon interaction. americanpeptidesociety.org

On a different scale, super-resolution microscopy (SRM) techniques, such as STORM (stochastic optical reconstruction microscopy) and PALM (photoactivated localization microscopy), surpass the diffraction limit of light, enabling the visualization of molecular interactions within a cellular context. nih.govmdpi.com By labeling this compound with a fluorescent probe, SRM could potentially be used to track the peptide's journey into a cell and observe its localization and interactions with subcellular structures at the nanoscale. biorxiv.orgmdpi.com

TechniquePrimary Application for this compoundPotential Insights
NMR Spectroscopy Determining 3D structure and dynamics in solution. researchgate.netReveals the ensemble of conformations, intramolecular hydrogen bonds, and residues involved in target binding. acs.org
Cryo-Electron Microscopy (Cryo-EM) High-resolution structure determination of the peptide in complex with a larger biological target. americanpeptidesociety.orgformulationbio.comProvides a static, near-atomic snapshot of the binding interface and interaction mechanism.
Super-Resolution Microscopy (SRM) Tracking the peptide's localization and interactions in a cellular environment. nih.govVisualizes the peptide's pathway and accumulation in specific cellular compartments or organelles. mdpi.com
Mass Spectrometry (MS) Confirming sequence, identifying post-translational modifications, and characterizing interactions. biopharmaspec.comVerifies molecular weight and can be used in techniques like hydrogen-deuterium exchange (HDX-MS) to probe conformational changes upon binding.

Rational Design of Peptide-Based Research Tools and Potential Preclinical Therapeutics

The foundational structure of this compound serves as a valuable starting point for the rational design of new molecules with tailored functions. Given its historical use in research related to the malaria parasite Plasmodium falciparum, a primary direction for development would be as a potential preclinical therapeutic or as a research tool for infectious diseases.

Rational design involves making specific chemical modifications to the peptide backbone or amino acid side chains to improve its therapeutic properties. A key goal would be to enhance its stability against enzymatic degradation in plasma, a common limitation of natural peptides. researchgate.net This can be achieved by substituting L-amino acids with D-amino acids, cyclizing the peptide backbone, or introducing non-natural amino acids.

Another focus would be to increase the binding affinity and specificity for its biological target. By understanding the structure-activity relationship (SAR), researchers can modify the this compound sequence to optimize interactions with its target receptor or enzyme. Computational docking studies, guided by structural data from NMR or cryo-EM, could predict which modifications would be most beneficial.

Furthermore, the peptide could be engineered as a research tool. For instance, it could be conjugated to fluorescent dyes or biotin (B1667282) for use in cellular imaging or affinity purification assays to identify its binding partners. It could also serve as a targeting moiety, where the peptide is linked to a nanoparticle or a cytotoxic drug to deliver a payload specifically to cells that express its receptor. This approach is being explored for targeted drug delivery in fields like oncology to minimize off-target effects. nih.gov

Design StrategyObjectiveExample Modification for this compound
Backbone Cyclization Increase enzymatic stability and constrain conformation.Forming a covalent bond between the N-terminus and C-terminus.
Amino Acid Substitution Enhance stability (D-amino acids) or improve binding affinity (non-natural amino acids).Replacing one of the L-Alanine residues with a D-Alanine or a modified analog.
PEGylation Improve solubility and increase circulation half-life.Attaching a polyethylene (B3416737) glycol (PEG) chain to the N-terminus or a side chain.
Conjugation Create research tools or targeted therapeutics.Linking a fluorescent probe (like fluorescein) or a biotin molecule to the peptide.

Interdisciplinary Research with Materials Science and Nanotechnology for Novel Applications

The intersection of peptide chemistry with materials science and nanotechnology opens up innovative applications beyond traditional therapeutics. The defined sequence and potential for self-assembly make peptides like this compound attractive building blocks for the creation of novel biomaterials and nanostructures. mdpi.com

One promising area is the development of self-assembling peptide materials. Peptides with repeating sequences can be designed to spontaneously form well-ordered structures such as nanofibers, nanotubes, or hydrogels under specific conditions. mdpi.com The resulting biomaterials are often biocompatible and biodegradable, making them suitable for applications in tissue engineering, regenerative medicine, and controlled drug release. The repeating 'Asn-Pro-Asn-Ala' unit in this compound could be investigated for its propensity to form such higher-order structures.

In nanotechnology, peptides can be used to functionalize the surface of nanoparticles, such as liposomes or gold nanoparticles, to create targeted delivery systems. nih.gov By attaching this compound to a nanoparticle, its inherent binding specificity could be used to direct the nanoparticle to a specific cell type or tissue. This strategy could enhance the efficacy of encapsulated drugs while reducing systemic toxicity.

Another application is in the field of biosensors. Peptides can be immobilized on a sensor surface to act as molecular recognition elements. When the target molecule binds to the peptide, it generates a detectable signal (e.g., optical or electrical). A sensor functionalized with this compound could potentially be developed for the rapid and sensitive detection of biomarkers related to infectious diseases or other conditions. This integration of peptide chemistry with nanotechnology has the potential to create advanced diagnostic tools. formulationbio.com

Interdisciplinary FieldPotential Application of this compoundDescription
Materials Science Self-Assembling HydrogelsThe peptide could be engineered to form a 3D network that can encapsulate cells or drugs for tissue engineering or controlled release applications. mdpi.com
Nanotechnology Targeted Drug DeliveryThe peptide is conjugated to the surface of a nanoparticle to guide it to a specific biological target, enhancing drug delivery. nih.gov
Diagnostics Biosensor DevelopmentThe peptide is immobilized on a sensor chip to capture a target analyte from a biological sample, enabling detection. formulationbio.com
Biotechnology Functional BiomaterialsCreating coatings for medical implants that promote cell adhesion or prevent biofilm formation, depending on the peptide's properties.

Q & A

Q. What are the key structural and physicochemical properties of H(-Asn-Pro-Asn-Ala)₂-OH relevant to experimental design?

  • Methodological Answer : The compound has a molecular formula of C₃₂H₅₀N₁₂O₁₃ , molecular weight of 810.81 g/mol , and CAS number 110713-84-3 . Its sequence includes two repeats of Asn-Pro-Asn-Ala, with Pro introducing conformational rigidity. Key physicochemical parameters (e.g., solubility, stability) should be characterized via HPLC (purity), circular dichroism (secondary structure), and dynamic light scattering (aggregation propensity). NMR can resolve intramolecular hydrogen bonds, as seen in similar peptides where 2-OH protons split into multiple signals due to hydrogen bonding with imino groups .

Q. How can researchers validate the synthesis of H(-Asn-Pro-Asn-Ala)₂-OH?

  • Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Post-synthesis, validate via:
  • Mass spectrometry (e.g., ESI-MS) to confirm molecular weight .
  • ¹H/¹³C NMR to verify backbone connectivity and side-chain deprotection. For example, downfield shifts (~10–11 ppm) in ¹H NMR indicate 2-OH groups participating in intramolecular hydrogen bonds .
  • Amino acid analysis to quantify residue composition.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for H(-Asn-Pro-Asn-Ala)₂-OH?

  • Methodological Answer : Discrepancies in immunomodulatory activity may arise from:
  • Batch variability : Use rigorous quality control (e.g., ≥95% purity via HPLC) and standardize storage conditions (-20°C in lyophilized form) .
  • Assay specificity : Employ orthogonal assays (e.g., ELISA for cytokine profiling, flow cytometry for immune cell activation) to confirm target engagement. Cross-validate with knockout/knockdown models (e.g., siRNA targeting putative receptors).
  • Structural isomerism : Characterize isomer ratios via chiral HPLC or crystallography, as Pro residues can induce cis/trans peptide bond isomerism .

Q. How can researchers design dose-response studies to assess H(-Asn-Pro-Asn-Ala)₂-OH's immunomodulatory effects?

  • Methodological Answer :
  • In vitro : Use primary immune cells (e.g., human PBMCs) exposed to 0.1–100 µM peptide for 24–72 hours. Measure IL-6, TNF-α, and IFN-γ via multiplex ELISA . Include controls for endotoxin contamination (LAL assay).
  • In vivo : Administer 1–10 mg/kg peptide in murine models (e.g., LPS-induced inflammation). Monitor pharmacokinetics (plasma half-life via LC-MS/MS) and pharmacodynamics (splenic T-cell subsets by flow cytometry).
  • Data normalization : Express results relative to vehicle and reference standards (e.g., dexamethasone).

Q. What analytical techniques are critical for probing hydrogen-bonding interactions in H(-Asn-Pro-Asn-Ala)₂-OH?

  • Methodological Answer :
  • NMR spectroscopy : Analyze ¹H chemical shifts (e.g., 2-OH signals at 9.36–10.99 ppm) to identify intramolecular hydrogen bonds. Use NOESY/ROESY to confirm spatial proximity between 2-OH and imino groups .
  • FT-IR : Detect O-H stretching vibrations (~3200–3500 cm⁻¹) and amide I/II bands for secondary structure.
  • Molecular dynamics (MD) simulations : Model hydrogen-bond lifetimes and free energy landscapes (e.g., using AMBER or GROMACS).

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on H(-Asn-Pro-Asn-Ala)₂-OH’s stability in aqueous buffers?

  • Methodological Answer : Stability discrepancies may arise from:
  • pH dependence : Test stability across pH 3–9 (simulating physiological conditions). Use LC-MS to monitor degradation products (e.g., deamidation of Asn residues).
  • Temperature effects : Conduct accelerated stability studies (4°C, 25°C, 37°C) and calculate activation energy (Eₐ) via Arrhenius plots.
  • Oxidative damage : Add antioxidants (e.g., 0.1% ascorbic acid) and compare with untreated samples .

Experimental Design Challenges

Q. What controls are essential for studies investigating H(-Asn-Pro-Asn-Ala)₂-OH’s interaction with lipid bilayers?

  • Methodological Answer :
  • Negative controls : Use scrambled-sequence peptides or Ala-substituted analogs to rule out nonspecific binding.
  • Positive controls : Include known membrane-active peptides (e.g., melittin).
  • Technical controls : Perform fluorescence quenching assays (e.g., tryptophan emission) to confirm bilayer insertion.
  • Model membranes : Compare results across liposomes with varying phospholipid compositions (e.g., POPC vs. POPG) .

Structural Characterization

Q. How can researchers address challenges in crystallizing H(-Asn-Pro-Asn-Ala)₂-OH for X-ray diffraction studies?

  • Methodological Answer :
  • Crystallization screens : Use sparse-matrix kits (e.g., Hampton Index) with PEGs, salts, and organic solvents.
  • Cryoprotection : Soak crystals in mother liquor + 25% glycerol before flash-freezing.
  • Data collection : Optimize resolution (<2.0 Å) by tuning beamline parameters (wavelength, detector distance).
  • Phase problem : Solve via molecular replacement using homologous peptide structures (PDB ID: e.g., 2ASN) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.